Benzyldimethyloctylammonium chloride

Description

Classification and General Research Significance of Quaternary Ammonium (B1175870) Compounds (QACs) in Scientific Inquiry

Quaternary Ammonium Compounds (QACs) are a diverse class of several hundred chemicals characterized by a central, positively charged nitrogen atom bonded to four organic groups, typically alkyl and/or aromatic substituents. nih.goveurl-pesticides.eu This structure gives them amphiphilic properties. researchgate.net QACs are broadly utilized as antimicrobials, preservatives, surfactants, antistatic agents, and dispersants. nih.govresearchgate.net Their application spans numerous sectors, including consumer and institutional cleaning products, personal care items like shampoos and detergents, and wood preservatives. nih.govmass.gov

The classification of QACs can be based on the nature of the organic substituents attached to the nitrogen atom, which influences their function and efficacy. A common classification system is based on "generations," reflecting their historical development and biocidal activity. aldebaransistemas.com

First Generation: Represented by Benzalkonium chloride (BAC), where the alkyl chain length varies. The C12 and C14 chain variants exhibit the strongest antibacterial properties. aldebaransistemas.com

Second Generation: These compounds, such as nalquil ethyl benzyl (B1604629) dimethyl ammonium chloride, are no longer commercially prevalent. aldebaransistemas.com

Third Generation: These are mixtures of first and second-generation QACs, offering increased biocidal activity and detergency. aldebaransistemas.com

Fourth Generation: Known as "twin chain" or "dual chain" quats, these compounds, like didecyl dimethyl ammonium chloride, lack a benzene (B151609) ring and are noted for superior germicidal activity and low foaming. aldebaransistemas.com

Fifth Generation: These are mixtures of fourth-generation compounds with other QACs, providing enhanced germicidal performance under challenging conditions. aldebaransistemas.com

The widespread use of QACs, which accelerated during the COVID-19 pandemic, has heightened their significance in scientific research. nih.govresearchgate.netmass.gov Research is actively exploring their environmental fate, as they have been detected in surface waters, soil, and wastewater sludge. mass.gov A significant area of inquiry is the potential for overuse to contribute to the development of antibiotic-resistant bacteria. mass.govnih.gov Furthermore, studies investigate their interactions with biological systems, including their effects on mitochondrial function and metabolic processes, making them a subject of emerging concern and ongoing scientific evaluation. researchgate.netresearchgate.net

Specific Context of Benzyldimethyloctylammonium (B12820366) Chloride (BAC-C8) in Contemporary Chemical and Biological Research

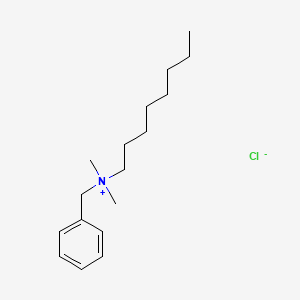

Benzyldimethyloctylammonium chloride, also known as BAC-C8, is a first-generation QAC. aldebaransistemas.comanalytice.com It consists of a central nitrogen atom bonded to a benzyl group, two methyl groups, and an eight-carbon alkyl chain (octyl group), with chloride as the counter-ion. nih.govfda.gov Its chemical and physical properties are well-documented.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₃₀ClN | nih.govchemimpex.com |

| Molecular Weight | 283.88 g/mol | chemimpex.compdqscientific.com |

| IUPAC Name | benzyl-dimethyl-octylazanium;chloride | nih.gov |

| CAS Number | 959-55-7 | chemimpex.com |

| Appearance | White to colorless solid | chemimpex.com |

| LogP (Computed) | 0.85 | eurl-pesticides.eu |

In contemporary research, this compound is utilized as a synthesis reagent and is a subject of study for its surfactant and antimicrobial properties. chemimpex.comscbt.com Its structure allows for effective reduction of surface tension, making it a valuable component in research related to detergents, emulsifiers, and cleaning solutions. chemimpex.com

A significant focus of modern biological research is understanding the interaction of QACs with cellular transport systems. Recent studies have investigated how BACs of varying alkyl chain lengths, including BAC-C8, interact with human organic cation transporters (hOCTs) and multidrug and toxin extrusion proteins (hMATEs). nih.gov This research is crucial for understanding the disposition and cellular accumulation of these compounds.

Findings indicate that BAC-C8 is a potent inhibitor of hOCT1–3 and hMATE1/2K transporters. nih.gov Furthermore, research has identified the shorter-chain BACs, specifically BAC-C8 and BAC-C10, as substrates for these transporters. nih.gov One study demonstrated that in cells engineered to express both hOCT2 and hMATE1, the intracellular accumulation of BAC-C8 was 8.2 times higher compared to control cells. nih.gov This suggests that these transporters play a significant role in the renal accumulation of short-chain BACs. nih.gov

Table 2: Research Findings on BAC-C8 Interaction with Human Transporters

| Transporter Family | Interaction Type | Specific Finding | Source |

|---|---|---|---|

| hOCT1-3 | Inhibitor & Substrate | All tested BACs (C8-C14) are potent inhibitors. BAC-C8 was identified as a substrate. | nih.gov |

| hMATE1/2K | Inhibitor & Substrate | All tested BACs (C8-C14) are potent inhibitors. BAC-C8 was identified as a substrate. | nih.gov |

| hOCT2/hMATE1 | Transport & Accumulation | Intracellular accumulation of BAC-C8 was 8.2-fold higher in double-transfected cells, suggesting a role in renal accumulation. | nih.gov |

This line of inquiry highlights the importance of BAC-C8 as a model compound for investigating the fundamental biological transport mechanisms of QACs, which has implications for understanding their distribution in human tissues. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | BAC-C8, Caprylylalkonium chloride |

| Quaternary Ammonium Compounds | QACs, quats |

| Benzalkonium chloride | BAC |

| Didecyl dimethyl ammonium chloride | DDAC |

| Benzyldimethyldecylammonium chloride | BAC-C10 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-dimethyl-octylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N.ClH/c1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFDQFDPXWHEEP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041634 | |

| Record name | Benzyldimethyloctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

959-55-7 | |

| Record name | Benzyldimethyloctylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethyloctylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyldimethyloctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyloctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLDIMETHYLOCTYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC19CZY82T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Antimicrobial Action

Interactions with Bacterial Cellular Membranes

The initial and most critical site of action for benzyldimethyloctylammonium (B12820366) chloride is the bacterial cell membrane. Its molecular structure, featuring a positively charged nitrogen head and a hydrophobic alkyl chain, is key to its membrane-targeting capabilities.

The fundamental bactericidal efficacy of benzyldimethyloctylammonium chloride is associated with its ability to compromise the structural and functional integrity of the cytoplasmic membrane. nih.gov This process begins as the hydrophobic octyl chain of the molecule penetrates and inserts into the lipid bilayer of the bacterial membrane. nih.govmdpi.com This insertion disrupts the orderly arrangement of the membrane's phospholipids (B1166683). nih.govwikipedia.org The consequence of this molecular disorganization is a dissociation of the cellular membrane lipid bilayers, which impairs the membrane's crucial function as a selective barrier. nih.govwikipedia.org This disruption leads to altered cellular permeability, allowing an uncontrolled flux of substances into and out of the cell. drugbank.com

The antimicrobial action is initiated by the adsorption of the QAC onto the bacterial cell surface. This binding is a two-fold process involving both ionic and hydrophobic interactions. The bacterial cell surface is typically negatively charged at physiological pH, which facilitates a strong electrostatic attraction to the positively charged quaternary ammonium (B1175870) head of the this compound molecule. mdpi.com Following this initial ionic binding, the nonpolar, hydrophobic octyl tail of the compound establishes strong interactions with the lipid components of the cell membrane. mdpi.com In Gram-positive bacteria, the molecule can also bind to wall proteins, which facilitates its access to the cell membrane. drugbank.com It is this combination of electrostatic and hydrophobic forces that ensures an irreversible binding to the phospholipids and proteins within the microbial cell membrane. drugbank.com

The cytoplasmic membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for cellular processes like ATP synthesis and transport. The accumulation of the cationic this compound molecules on and within the membrane disrupts the distribution of charges. nih.gov This leads to a decrease in the membrane potential, a phenomenon that can induce a state of dormancy in some bacteria. nih.gov The physical disruption caused by the insertion of the alkyl chains, combined with the neutralization of surface charges, culminates in a catastrophic loss of membrane integrity, effectively destroying the cell's ability to control its internal environment. nih.govdrugbank.com

Intracellular Perturbations and Cytoplasmic Leakage

Following the severe damage to the cell membrane, its function as a barrier is lost, leading to the leakage of essential low-molecular-weight components from the cytoplasm. nih.govdrugbank.com Research on closely related alkyldimethylbenzylammonium chlorides (ADBAC) against Staphylococcus aureus has demonstrated that this leakage occurs in a specific sequence at bactericidal concentrations. nih.gov The first component to be depleted is the intracellular potassium pool, followed by the release of 260-nm-absorbing materials, which include nucleic acids (DNA and RNA) and nucleotides. nih.gov This rapid and total leakage of vital cellular contents represents a severe metabolic injury and is a direct consequence of the compromised permeability control, ultimately leading to cell death. drugbank.comnih.gov In some instances, at higher concentrations, these compounds can also induce autolysis, a process where the cell's own lytic enzymes contribute to its destruction. nih.gov

Spectrum of Microbicidal Efficacy in Research Models

This compound and related QACs exhibit broad-spectrum activity against a variety of microorganisms, with Gram-positive bacteria being generally more susceptible than Gram-negative bacteria. wikipedia.org

Staphylococcus aureus and Staphylococcus epidermidis are Gram-positive bacteria that are notable targets for disinfectants. The efficacy of QACs like this compound against these strains is well-documented in research settings, typically measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies have shown that commercial disinfectants containing benzalkonium chloride are effective at inhibiting the growth of S. aureus. nih.gov Similarly, research on S. epidermidis isolated from clinical settings has established MIC values for benzalkonium chloride, while also noting that resistance can emerge through the acquisition of efflux pump genes. nih.gov

The table below presents research findings on the efficacy of benzalkonium chloride (a category including this compound) against these staphylococcal species.

Table 1: Documented Efficacy of Benzalkonium Chloride (BAC) Against Staphylococcus Species

| Bacterial Strain | Compound Tested | Observed Efficacy (MIC in µg/mL) | Research Context | Citation |

|---|---|---|---|---|

| Staphylococcus aureus (ATCC 6538) | Alkyldimethylbenzylammonium chloride (ADBAC) | 0.4 - 1.8 | MIC values determined over an inoculum range of 1x10⁵ to 1x10⁹ CFU/ml. | nih.gov |

| Staphylococcus aureus | Benzalkonium chloride | 0.05 - 0.1 | MIC values for various commercial disinfectants containing BAC. | nih.gov |

| Staphylococcus epidermidis | Benzalkonium chloride (BAC) | 1.02 | Average MIC for isolates from a patient group not exposed to BAC-containing drops. | nih.gov |

Concentration-Dependent Bacteriostatic Versus Bactericidal Effects in Research Settings

The effect of this compound on bacteria is highly dependent on its concentration, exhibiting either bacteriostatic (growth-inhibiting) or bactericidal (killing) effects. wikipedia.org At lower concentrations, the compound may only inhibit the growth and reproduction of bacteria, while at higher concentrations, it becomes lethal.

The distinction is often characterized by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration that prevents visible bacterial growth (bacteriostatic effect), whereas the MBC is the lowest concentration that results in bacterial death (bactericidal effect). nih.gov

Bacteriostatic Effects : At sub-inhibitory concentrations (below the MIC), BACs can have various effects without killing the bacteria. For example, in Listeria monocytogenes, sub-MICs of BAC were found to inhibit the formation of biofilms. agriculturejournals.cz This indicates a static or suppressive effect on a specific bacterial behavior rather than outright killing.

Bactericidal Effects : At concentrations at or above the MBC, the compound is bactericidal. For many bacteria, the MIC and MBC values for BACs are close, indicating a potent bactericidal action once the inhibitory threshold is reached. nih.gov For example, a study on a multidrug-resistant strain of Acinetobacter baumannii found that the MIC and MBC were both 80 μg/mL, demonstrating a bactericidal effect at this concentration. unair.ac.id Similarly, studies on Listeria monocytogenes showed that while sub-lethal concentrations inhibited biofilms, lethal concentrations were capable of removing mature biofilms. agriculturejournals.cz

The transition from a bacteriostatic to a bactericidal effect is therefore a critical aspect of its application as a disinfectant, where achieving a lethal concentration is the primary goal.

| Concentration Level | Observed Effect | Example Organism/Condition | Reference |

|---|---|---|---|

| Sub-MIC (e.g., <8 µg/mL) | Bacteriostatic / Inhibitory (Inhibition of biofilm formation) | Listeria monocytogenes | agriculturejournals.cz |

| MIC (e.g., 8 µg/mL) | Bacteriostatic (Inhibition of visible growth) | Listeria monocytogenes | agriculturejournals.cz |

| MIC/MBC (e.g., 80 µg/mL) | Bactericidal (Kills bacteria) | MDR Acinetobacter baumannii | unair.ac.id |

| Lethal Concentrations | Bactericidal (Removal of mature biofilms) | Listeria monocytogenes | agriculturejournals.cz |

| High Concentrations (e.g., 5,000-10,000 ppm) | Bactericidal (Reduction of established biofilms) | Salmonella enterica | mdpi.com |

Investigation of Antimicrobial Resistance and Adaptation

Mechanisms of Acquired Bacterial Resistance to Benzyldimethyloctylammonium (B12820366) Chloride

Acquired resistance to benzyldimethyloctylammonium chloride is a complex process involving specific genetic and phenotypic adaptations. These mechanisms allow bacteria to survive in environments with concentrations of the biocide that would normally be lethal.

Efflux pumps are a primary mechanism for acquired resistance to quaternary ammonium (B1175870) compounds, including this compound. These transport proteins, located in the bacterial cell membrane, actively extrude toxic substances, preventing them from reaching their intracellular targets and causing damage. nih.govbohrium.com The overexpression of genes encoding these pumps is a common adaptive response to biocide exposure. nih.govresearchgate.net

In Gram-negative bacteria like Pseudomonas aeruginosa, exposure to benzalkonium chlorides (a category that includes this compound) can lead to the overexpression of multidrug efflux pump genes such as mexCD-oprJ. nih.gov This overexpression contributes to a higher tolerance to the biocide. nih.gov Efflux pumps can be specific to one substrate or have a broad spectrum, extruding a wide range of structurally diverse compounds, which is a key reason they contribute to multidrug resistance. nih.gov The energy for this process is typically derived from the proton motive force, with the exception of the ATP-binding cassette (ABC) superfamily, which uses ATP hydrolysis. bohrium.comresearchgate.net

The table below summarizes key efflux pump families involved in bacterial resistance.

| Efflux Pump Family | Energy Source | Role in Resistance |

| Resistance-Nodulation-Cell Division (RND) | Proton Motive Force | Extrusion of a wide range of toxic compounds, including QACs and antibiotics. bohrium.com |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Involved in the transport of various substrates, contributing to drug resistance and virulence. nih.gov |

| Small Multidrug Resistance (SMR) | Proton Motive Force | Confer resistance to a variety of cationic biocides and lipophilic compounds. bohrium.com |

| Multidrug and Toxic Compound Extrusion (MATE) | Proton Motive Force | Extrude toxic organic cations from the cell. bohrium.com |

| ATP-Binding Cassette (ABC) Superfamily | ATP Hydrolysis | Transport a wide array of substrates across cellular membranes. bohrium.com |

The outer membrane of Gram-negative bacteria serves as a selective barrier, and alterations in its protein composition can reduce the uptake of antimicrobial agents. Downregulation of genes encoding porins, which are channels for the influx of substances, has been linked to decreased susceptibility to benzalkonium chlorides. irjmets.com For instance, a reduction in the OmpF porin level in the E. coli membrane was shown to decrease the strain's susceptibility to these compounds. irjmets.com

However, research on the impact of benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens indicated that bactericidal events occurred without detectable changes in the expression of outer membrane proteins (OMPs). nih.govcapes.gov.br This suggests that while alterations in OMP expression can be a resistance mechanism in some bacteria against certain QACs, it may not be a universal strategy, and its role can vary depending on the specific bacterial species and the compound .

Exposure to this compound can induce significant morphological and physiological changes in bacterial cells, reflecting cellular stress and damage. Studies on Pseudomonas fluorescens have demonstrated that this compound causes cytoplasmic membrane damage, leading to the leakage of intracellular components like potassium. nih.govcapes.gov.br

Key changes observed in bacterial cells upon exposure include:

Increased Membrane Permeability: The compound disrupts the cytoplasmic membrane, leading to increased uptake of substances like propidium (B1200493) iodide. nih.govcapes.gov.br

Altered Cell Surface Properties: A significant change in cell surface hydrophobicity has been noted. nih.govcapes.gov.br

Changes in Surface Charge: The zeta potential of P. fluorescens cells changed from -31.2 mV in untreated cells to -21.0 mV in cells treated with a minimal inhibitory concentration (MIC) of the compound. nih.govcapes.gov.br

Morphological Deformations: Scanning electron microscopy has revealed that treated cells appear less bulky, with membranes that are rougher, wrinkled, and deformed compared to untreated cells. nih.govcapes.gov.br

These changes highlight the direct and damaging interaction of this compound with the bacterial cell envelope. nih.gov

Cross-Resistance Phenomena with Conventional Antibiotics

A significant concern associated with the use of biocides like this compound is the potential for selecting for bacteria that are also resistant to clinically important antibiotics. This phenomenon, known as cross-resistance, can undermine the effectiveness of antibiotic therapies.

Prolonged or repeated sublethal exposure to benzalkonium chlorides can lead to the development of tolerance to the biocide and cross-resistance to a range of antibiotics. mdpi.com Studies have shown that exposure of bacteria like Pseudomonas aeruginosa to increasing concentrations of benzalkonium chloride can select for mutations and physiological adaptations that increase tolerance to antibiotics such as polymyxin (B74138) B. nih.gov

For example, adaptation of Pseudomonas fluorescens to benzyldimethyldodecyl ammonium chloride resulted in reduced susceptibility to the antibiotic ciprofloxacin. researchgate.net The table below shows examples of observed cross-resistance.

| Bacterial Species | Biocide | Antibiotic with Observed Cross-Resistance |

| Pseudomonas fluorescens | Benzyldimethyldodecyl ammonium chloride | Ciprofloxacin researchgate.net |

| Pseudomonas aeruginosa | Benzalkonium chloride | Polymyxin B nih.gov |

| Escherichia coli | Benzalkonium chloride | Ciprofloxacin, Sulfamethoxazole researchgate.net |

The development of such cross-resistance suggests that the mechanisms bacteria use to evade biocides, such as the overexpression of efflux pumps, can also be effective against certain antibiotics. nih.gov

The genetic elements that confer resistance to quaternary ammonium compounds are often located on mobile genetic elements like plasmids, which can also carry genes for antibiotic resistance. nih.gov The qacA/B and smr (or qacC) genes are prominent examples of plasmid-borne genes that encode efflux pumps, providing resistance to cationic antiseptics in staphylococci. nih.govnih.gov

The use of biocides like this compound can co-select for bacteria that harbor these plasmids. researchgate.net Consequently, an environment with prevalent biocide use can inadvertently promote the maintenance and spread of antibiotic resistance genes. connectjournals.com There is a demonstrated relationship between the presence of qacA/B genes and reduced susceptibility to disinfectants like chlorhexidine. researchgate.net Furthermore, a significant correlation has been found between the presence of qacA/B genes and methicillin (B1676495) resistance (conferred by the mecA gene) in staphylococcal isolates from surgical site infections, indicating a co-carriage of biocide and antibiotic resistance genes. nih.gov

The table below details the functions of key resistance genes associated with this compound.

| Gene | Function | Implication |

| qacA/B | Encodes a multidrug efflux pump. | Confers resistance to quaternary ammonium compounds and is often linked to antibiotic resistance genes on the same plasmid. nih.govconnectjournals.com |

| smr (qacC) | Encodes a small multidrug resistance efflux pump. | Provides resistance to a range of antiseptic agents. nih.govnih.gov |

| mecA | Encodes penicillin-binding protein 2a (PBP2a). | Confers resistance to methicillin and other β-lactam antibiotics in staphylococci. nih.gov |

This co-selection mechanism highlights a critical pathway through which the use of disinfectants can contribute to the broader public health crisis of antimicrobial resistance.

Molecular Basis of Resistance Development and Evolutionary Dynamics

The development of resistance to quaternary ammonium compounds like this compound is a complex process involving various molecular mechanisms and evolutionary pathways.

One of the primary mechanisms of resistance is the increased expression of efflux pumps. These are membrane proteins that can actively transport a wide range of substances, including biocides and antibiotics, out of the bacterial cell. The qac (quaternary ammonium compound) resistance genes, such as qacA/B, encode for such efflux pumps. nih.gov An increase in the abundance of qacA/B genes was observed in a microbial community exposed to just 10 μg L-1 of benzyldimethyldodecyl ammonium chloride after only one day. nih.gov This suggests that even low concentrations of these compounds can select for bacteria carrying these resistance genes. The presence of these efflux pumps is often associated with multidrug resistance, as they can confer resistance to a variety of antimicrobial agents.

The evolutionary dynamics of resistance are influenced by the environment and the lifestyle of the bacteria. For example, bacteria growing in biofilms, which are communities of microorganisms attached to a surface, may evolve resistance differently than their planktonic (free-floating) counterparts. Biofilms can provide a protective environment that allows for the development of a greater genetic diversity, potentially leading to different evolutionary pathways to resistance.

The continuous and widespread use of this compound and other QACs creates a persistent selective pressure that can drive the evolution and dissemination of resistance genes within and between bacterial populations. This can have significant implications for public health, as the emergence of biocide-resistant strains may also contribute to the broader problem of antibiotic resistance.

Research on Biofilm Modulation and Control

Inhibition of Bacterial Biofilm Formation by Benzyldimethyloctylammonium (B12820366) Chloride

Benzyldimethyloctylammonium chloride acts as an inhibitor of biofilm formation for a range of bacteria. Its efficacy is, however, highly dependent on the concentration used and the specific bacterial species. goums.ac.ir Studies have shown that at or above the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, benzalkonium chloride can effectively prevent biofilm formation. goums.ac.irgoums.ac.ir For instance, in a study involving nosocomial infection-causing bacteria, biofilm was not produced by Pseudomonas aeruginosa, Staphylococcus aureus, Enterobacter, and Acinetobacter at MIC and 2xMIC concentrations of benzalkonium chloride. goums.ac.ir

Conversely, exposure to sub-inhibitory (sub-MIC) concentrations of this compound can paradoxically stimulate biofilm formation in some bacterial species. goums.ac.irnih.govmdpi.com Research has observed that low concentrations of BAC can lead to an increase in biofilm biomass. nih.gov For example, sub-lethal levels of BAC have been shown to induce biofilm formation in Vibrio spp. nih.gov and E. coli under specific nutrient and temperature conditions. mdpi.comresearchgate.net This phenomenon highlights a complex bacterial response to chemical stress, where low levels of the biocide may trigger a defensive mechanism that results in enhanced biofilm production. nih.gov Continuous exposure to BAC has been observed to result in thicker biofilms for certain bacteria. nih.gov

Efficacy Against Established Microbial Biofilms

This compound has demonstrated efficacy in reducing and destroying established, or pre-formed, microbial biofilms. nih.govresearchgate.net As a cationic surfactant, it can act on the bacterial cells and the biofilm matrix. goums.ac.ir Studies using crystal violet (CV) staining, a method to quantify biofilm biomass, have shown that BAC can effectively decrease pre-formed biofilms in a manner that is dependent on the concentration applied. nih.gov

Concentration-Dependent Effects on Biofilm Biomass and Metabolic Activity

The effect of this compound on biofilms is distinctly concentration-dependent, influencing both the physical structure (biomass) and the physiological state (metabolic activity) of the microbial community. goums.ac.irnih.gov At high concentrations, BAC effectively reduces both biofilm biomass and the metabolic activity of the cells within the biofilm. nih.gov As the concentration of BAC increases, the metabolic activity of cells in strong biofilm-producing strains of Vibrio has been shown to decrease. nih.gov

However, the relationship between biomass and metabolic activity is not always linear, especially at lower, sub-lethal concentrations. nih.gov Studies have revealed that low concentrations of BAC can cause an increase in biofilm biomass, while the metabolic activity of the cells within that biofilm may not increase proportionally, and can even decrease. nih.gov This suggests that the observed increase in biomass might be due to factors other than simple cell proliferation, such as an increased production of the protective extracellular matrix. nih.gov In some cases, while planktonic (free-floating) bacterial growth is inhibited at concentrations like 1/2 MIC, the capacity for biofilm formation can actually increase as the concentration of benzalkonium chloride is reduced. goums.ac.ir

The following tables summarize research findings on the concentration-dependent effects of benzalkonium chloride on various bacteria.

Table 1: Effect of Benzalkonium Chloride (BAC) Concentration on Biofilm Formation of Nosocomial Pathogens

| Bacterial Species | Mean MIC (g/mL) | Effect at 2xMIC & MIC | Effect at Sub-MIC Concentrations |

|---|---|---|---|

| Pseudomonas aeruginosa | 0.14 | Biofilm not produced | Increased biofilm formation capability |

| Staphylococcus aureus | 0.20 | Biofilm not produced | Increased biofilm formation capability |

| Enterobacter spp. | 0.18 | Biofilm not produced | Increased biofilm formation capability |

| Acinetobacter spp. | 0.17 | Biofilm not produced | Increased biofilm formation capability |

Data sourced from a study on bacterial isolates from nosocomial infections. goums.ac.ir

Table 2: Concentration-Dependent Inhibition of Biofilm Formation by Benzalkonium Chloride (50 mg/L) at 37°C

| Bacterial Species | Inhibition Factor (vs. Control) |

|---|---|

| Escherichia coli | 2.4 times |

| Pseudomonas putida | 1.8 times |

| Staphylococcus epidermidis | 1.6 times |

Data reflects inhibition in a rich nutrient medium (100% TSB). mdpi.comresearchgate.net

Table 3: Effect of Benzalkonium Chloride (BAC) on Established Biofilms of Foodborne Pathogens

| Pathogen | BAC Concentration | Total Biomass Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.05% & 0.2% | ~28% to ~64% |

| Salmonella Typhimurium | 0.05% & 0.2% | ~28% to ~64% |

| Listeria monocytogenes | 0.05% & 0.2% | ~28% to ~64% |

Data represents the range of reduction observed across different methods. researchgate.net

Mechanisms of Biofilm Disruption and Cellular Detachment

The primary mechanism by which this compound disrupts biofilms and causes cellular detachment is related to its nature as a cationic surfactant. goums.ac.ir This property allows it to interact with and disrupt the negatively charged bacterial cell membranes. goums.ac.ir This interaction impairs cellular integrity and permeability, leading to the leakage of essential cytoplasmic contents and ultimately compromising cell viability. goums.ac.ir

The process of detachment from the biofilm can occur through several mechanisms. One key factor is the degradation or disruption of the extracellular polymeric substance (EPS) matrix that holds the biofilm together. While some compounds achieve this through enzymatic hydrolysis of the matrix components, surfactants like this compound are thought to disrupt the cohesive forces within the biofilm in a less specific manner. nih.gov By interfering with the lipid bilayer of the bacterial cells, the compound can weaken the attachment of cells to each other and to the underlying surface, facilitating their detachment. goums.ac.ir

Exploration of Synergistic Antimicrobial Strategies

Synergistic Interactions with Other Quaternary Ammonium (B1175870) Compounds

The combination of different QACs or the pairing of QACs with other biocides is a strategy to broaden the spectrum of activity and enhance antimicrobial efficacy. Research into the synergistic interactions between various disinfectants has shown that true synergy is not always a given, and interactions are often additive. nih.govbiorxiv.org

A study investigating pairwise combinations of common disinfectants, including the QACs benzalkonium chloride (BAC) and didecyldimethylammonium chloride (DDAC), found that most interactions were additive rather than synergistic. nih.govbiorxiv.org However, borderline synergistic activity was observed for the combination of BAC with chlorocresol against Staphylococcus aureus and Enterococcus faecalis. nih.govresearchgate.net This suggests that specific combinations can offer enhanced efficacy, but this is often dependent on the specific microorganisms being targeted. nih.gov

The rationale behind combining different QACs or a QAC with another antimicrobial is to target different sites within the microbial cell or to employ different mechanisms of action that can work in concert to inactivate or kill the microorganism.

Combinatorial Effects with Conventional Antibiotics

The combination of QACs with conventional antibiotics represents a promising strategy to enhance the efficacy of existing drugs and address the challenge of antibiotic resistance.

Enhancement of Antibiotic Efficacy

Studies have shown that certain QACs can act synergistically with conventional antibiotics, leading to a more potent antimicrobial effect than either agent alone. For instance, research on Pseudomonas aeruginosa has demonstrated that the QAC benzalkonium chloride (BAC) can exhibit synergy with the aminoglycoside antibiotic gentamicin. d-nb.info This potentiation is significant as it could potentially lower the required concentration of the antibiotic, which may in turn reduce the risk of dose-related side effects.

However, it is crucial to note that not all combinations are beneficial. The same study found that BAC was antagonistic with the carbapenem (B1253116) antibiotic meropenem. d-nb.info In a different study, BAC was also found to antagonize the effects of several aminoglycoside antibiotics against Acinetobacter baumannii by reducing the intracellular accumulation of the antibiotic. nih.gov This highlights the specificity of these interactions and the importance of empirical testing for each QAC-antibiotic pairing.

Overcoming Antibiotic Resistance Mechanisms

A key advantage of synergistic combinations is their potential to overcome existing antibiotic resistance mechanisms in bacteria. Bacteria have evolved various ways to resist antibiotics, including enzymatic degradation of the drug, modification of the drug's target, and active efflux of the drug from the cell. nih.gov

The combination of antimicrobial peptides with antibiotics like vancomycin (B549263) and azithromycin (B1666446) has been shown to be effective against multidrug-resistant bacteria. nih.gov The mechanism often involves the peptide disrupting the bacterial membrane, which facilitates the entry of the antibiotic into the cell, thus bypassing resistance mechanisms such as reduced permeability. While not specific to benzyldimethyloctylammonium (B12820366) chloride, this principle could apply to QACs, which also act on the cell membrane. By disrupting the membrane, a QAC could potentially restore the susceptibility of a resistant bacterium to an antibiotic to which it was previously resistant.

Synergy with Natural Antimicrobial Agents (e.g., Essential Oil Constituents)

There is growing interest in combining QACs with natural antimicrobial agents, such as constituents of essential oils, to develop effective and potentially more acceptable antimicrobial formulations.

Research has demonstrated significant synergistic bactericidal effects when combining QACs like BAC and DDAC with essential oil constituents (EOCs) such as carvacrol (B1668589) and eugenol. mdpi.comnih.gov A study using a checkerboard assay to evaluate these combinations against Escherichia coli and Bacillus cereus found bactericidal synergy in all tested QAC-EOC combinations. mdpi.comnih.gov The combinations containing DDAC were particularly efficient, leading to the eradication of the bacterial population in a shorter time frame. mdpi.comnih.gov

The table below summarizes the findings of a study on the synergistic effects of QACs and EOCs.

| Combination | Microorganism | Interaction (FBCI) | Time to Eradicate Population |

| Carvacrol + DDAC | B. cereus | Synergistic | 2 hours |

| Eugenol + DDAC | B. cereus | Synergistic | 2 hours |

| Carvacrol + DDAC | E. coli | Synergistic | 4 hours |

| Eugenol + DDAC | E. coli | Synergistic | 4 hours |

| Carvacrol + BAC | B. cereus | Synergistic | > 6 hours |

| Eugenol + BAC | B. cereus | Synergistic | > 6 hours |

| Carvacrol + BAC | E. coli | Synergistic | > 6 hours |

| Eugenol + BAC | E. coli | Synergistic | > 6 hours |

| FBCI: Fractional Bactericidal Concentration Index. A value of ≤ 0.5 indicates synergy. Data adapted from a 2024 study on QAC and EOC synergy. mdpi.com |

Mechanistic Basis of Synergistic Bactericidal Effects

The underlying mechanisms of synergy between QACs and other antimicrobial agents are often multifaceted. The primary mechanism of action for QACs involves the disruption of the bacterial cell membrane. This is initiated by an electrostatic interaction between the positively charged QAC molecule and the negatively charged components of the bacterial cell surface. Following this, the hydrophobic alkyl chain of the QAC penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death. nih.govresearchgate.net

When a QAC is combined with another antimicrobial agent, this membrane disruption can facilitate the entry of the second agent into the cell, allowing it to reach its intracellular target more effectively. For example, in the case of synergy between QACs and certain antibiotics, the QAC acts as a permeabilizing agent. d-nb.info

With essential oil constituents like carvacrol and eugenol, which are also known to disrupt cell membranes, the synergy with QACs likely arises from a multi-hit mechanism where both agents contribute to the destabilization and permeabilization of the cell envelope in a way that is more effective than the sum of their individual effects. mdpi.comnih.gov

Another example of a synergistic mechanism was observed in the combination of benzalkonium chloride with hydroxypropyltrimethyl ammonium chloride chitosan (B1678972) (HACC). nih.govrmit.edu.vn Impedance experiments showed that the addition of BAC to HACC led to an increase in current density, suggesting that more positive charge groups were exposed. This enhanced positive charge would increase the electrostatic interaction with the bacterial cell membrane, leading to a more potent antimicrobial effect. nih.govrmit.edu.vn

Advanced Synthetic Methodologies and Chemical Derivatization

Synthetic Pathways for Benzyldimethyloctylammonium (B12820366) Chloride Production

The primary industrial synthesis of Benzyldimethyloctylammonium chloride and related alkyldimethylbenzylammonium chlorides involves the quaternization of a tertiary amine with benzyl (B1604629) chloride. google.com This reaction is a type of N-alkylation.

The general pathway can be described as: R(CH₃)₂N + C₆H₅CH₂Cl → [R(CH₃)₂NCH₂C₆H₅]⁺Cl⁻ google.com

For this compound specifically, the tertiary amine used is N,N-dimethyloctylamine (where R is an octyl chain, C₈H₁₇). The reaction is typically carried out under elevated temperatures and with constant agitation to ensure a complete reaction. google.comgoogle.com

Key aspects of the production process include:

Purification of Reactants: To achieve high purity of the final product (≥95%), the raw materials, such as commercial tertiary amines and benzyl chloride, often undergo rectification or distillation before the reaction. google.comgoogleapis.com For instance, refining benzyl chloride by distillation at atmospheric pressure and a temperature of 177-178°C is preferred to separate it from impurities like benzaldehyde. google.comgoogleapis.com

Reaction Conditions: The synthesis is performed by reacting the tertiary amine mixture with benzyl chloride, often with a specific mass ratio between the reactants (e.g., 1.57 to 1.81 parts amine to 1 part benzyl chloride). google.comgoogle.com The process is conducted at an elevated temperature and may be carried out in the presence of a solvent, such as propylene (B89431) glycol, or without a solvent to produce a gel-form product. google.com

Product Form: The final product can be obtained as a concentrated gel or as a solution if water or an organic solvent is added to the reaction mixture. google.comgoogle.com

This synthetic approach allows for the use of accessible and relatively inexpensive raw materials while enabling control over the final product's purity and composition. google.com

Synthesis of Novel this compound Derivatives

To address challenges such as increasing microbial resistance, research has focused on synthesizing novel analogues of benzalkonium chlorides (BACs) with modified structures. nih.gov These modifications aim to create new biocides with potentially improved efficacy or different activity spectra. nih.gov

Two notable derivatization strategies include:

Modification of the Aromatic Ring: One approach involves replacing the phenyl ring of the benzyl group with a heterocyclic aromatic system. For example, a series of novel quaternary ammonium (B1175870) compounds (QACs) has been synthesized where the phenyl ring is replaced by a pyridine (B92270) ring. nih.gov This modification introduces nitrogen atoms into the aromatic structure, altering the electronic and steric properties of the molecule. The synthesis of these N,N-dimethyl-N-(4-methylpyridyl)-N-alkylammonium chlorides was achieved and the resulting compounds were purified and characterized using methods like NMR, FT-IR, and ESI-MS. nih.gov

Variation of the Counter-ion: Standard BACs are chloride salts. However, derivatives with different counter-ions (halides) can be synthesized to investigate their influence on the compound's physical and biological properties. jcu.cz Quaternary ammonium bromides are typically synthesized using a pathway similar to chlorides, reacting the n-alkyldimethylamine with benzyl bromide. jcu.cz Due to the instability of benzyl iodide, quaternary ammonium iodides are often obtained through an alternative route: the quaternization of N,N-dimethylbenzylamine with an appropriate n-alkyl iodide. jcu.cz

Derivatization for Enhanced or Modified Biological Activities

The primary motivation for chemical derivatization of this compound is the pursuit of enhanced or modified biological, particularly antimicrobial, activity. nih.gov The goal is to develop new compounds that can overcome the limitations of existing biocides, such as microbial resistance. nih.gov

The synthesis of novel derivatives with pyridine rings was specifically undertaken to create new biocides that could potentially circumvent the resistance mechanisms developed by microorganisms against traditional BACs. nih.gov Similarly, the synthesis of QACs with varying n-alkyl chain lengths and different halide counter-ions was performed to systematically investigate the structure-activity relationships (SARs). jcu.cz By understanding how these molecular variations impact antimicrobial efficacy, researchers can design compounds with optimized properties for specific applications in medicine and industry. jcu.cz

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, these studies have primarily focused on the impact of the alkyl chain length on antimicrobial and cytotoxic effects.

The length of the n-alkyl chain is a critical determinant of the antimicrobial potency of alkyldimethylbenzylammonium chlorides. eurl-pesticides.eu

General Trend: Research indicates that antimicrobial efficacy generally increases as the alkyl chain length increases, up to an optimal point, after which the efficacy may level off or decrease. nih.gov

Optimal Chain Length: The most significant biocidal activity for the benzalkonium chloride class is associated with derivatives having C12 (dodecyl) and C14 (tetradecyl) alkyl chains. eurl-pesticides.eu

Specific Microorganisms:

Bacteria: Studies on quaternary ammonium methacrylates showed that antibacterial potency against Streptococcus mutans increased with chain lengths from C3 to C16, but then decreased with a C18 chain. nih.gov It is hypothesized that very long alkyl chains may shield the positively charged nitrogen center, hindering its interaction with bacterial membranes. nih.gov

Viruses: For inactivating the influenza virus, the efficacy of benzalkonium chlorides (C12, C14, and C16) was significantly enhanced at concentrations above their critical micelle concentration (CMC). nih.gov Compounds with longer alkyl chains generally have lower CMCs, meaning they can achieve high virucidal activity at lower concentrations. nih.gov

The following table summarizes the general relationship between alkyl chain length and antimicrobial activity based on available research.

| Alkyl Chain Length | Observed Antimicrobial Efficacy | Supporting Notes |

|---|---|---|

| C8 (Octyl) | Moderate Activity | Part of the commercial BAC mixture but generally less potent than longer chains. eurl-pesticides.eu |

| C12 (Dodecyl) | High Activity | Considered one of the most effective chain lengths for general biocidal activity. eurl-pesticides.eu Shows strong virucidal and bactericidal effects. nih.govnih.gov |

| C14 (Tetradecyl) | High Activity | Along with C12, provides the greatest biocidal activity in BAC mixtures. eurl-pesticides.eu |

| C16 (Hexadecyl) | Very High Activity | Demonstrated the highest antibacterial potency against S. mutans in one study before a decrease was observed at C18. nih.gov |

| C18 (Octadecyl) | Decreased Activity | A drop in antibacterial efficacy was noted at this chain length, possibly due to steric hindrance. nih.gov |

The structural features that enhance antimicrobial activity, such as alkyl chain length, also influence the compound's cytotoxicity. A systematic investigation into new quaternary ammonium methacrylates with varied alkyl chain lengths (from C3 to C18) also evaluated the effects on cytotoxicity. nih.gov This highlights the critical balance that must be achieved between maximizing antimicrobial efficacy and minimizing harm to host cells in therapeutic or personal care applications. While detailed cytotoxic data for this compound specifically is limited in the provided context, the general principle holds that increasing lipophilicity through longer alkyl chains, which enhances interaction with microbial membranes, can also increase interaction with mammalian cell membranes, leading to higher cytotoxicity. nih.gov

Analytical Methodologies for Quantification and Detection

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quaternary ammonium (B1175870) compounds (QACs) like benzyldimethyloctylammonium (B12820366) chloride. upb.roresearchgate.net HPLC methods typically use reversed-phase columns, such as C18 or C8, for separation. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer solution. upb.ronih.gov To improve peak shape and retention of the cationic QACs, ion-pairing agents or buffers are commonly employed. For instance, a mobile phase of acetonitrile and a 50 mM formic acid-ammonium formate (B1220265) buffer (pH 3.5) has been used to facilitate ion-pair formation. nih.gov Another approach involves a mixture of acetonitrile and an aqueous solution containing sodium perchlorate. shimadzu.com

Detection is frequently performed using an ultraviolet (UV) detector, with the wavelength set around 210-220 nm or 262-265 nm to capture the absorbance of the benzyl (B1604629) group. upb.ronih.govshimadzu.com The choice of column and mobile phase composition is critical for achieving separation, especially in commercial products where multiple benzalkonium chloride (BAC) homologues (with different alkyl chain lengths) are present. shimadzu.comresearchgate.net Shorter analysis times, often under 5 minutes, can be achieved with modern ultra-high-performance liquid chromatography (UHPLC or UPLC) systems and specialized columns. shimadzu.com

Method development in HPLC focuses on optimizing parameters such as mobile phase composition, flow rate, column temperature, and injection volume to achieve the best resolution, efficiency, and analysis duration. upb.ro For example, one method for analyzing benzalkonium chlorides in wastewater used an Acclaim Surfactant Plus column with an isocratic elution of acetonitrile and 0.2 M ammonium acetate (B1210297) solution at a flow rate of 0.5 mL/min, achieving separation in just 5 minutes. upb.ro

Mass Spectrometry-Based Methods (LC-MS/MS, UPLC-MS/MS, HRMS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective determination of benzyldimethyloctylammonium chloride. nih.govnih.gov This technique offers superior performance over traditional HPLC with UV detection, especially for trace analysis in complex matrices. nih.gov Ultra-High-Performance Liquid Chromatography (UPLC) is often paired with MS/MS to enhance separation efficiency and reduce run times. nih.gov

In LC-MS/MS methods, an electrospray ionization (ESI) source is typically used in positive ion mode to generate the parent ion of this compound (m/z 248). nih.gov The mass spectrometer then fragments this parent ion, and specific product ions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and minimizes interferences. For C8-BAC, common product ions monitored are m/z 91 (the tropylium (B1234903) ion from the benzyl group) and m/z 156. nih.gov

These methods have been developed for a wide array of samples, including human serum and urine, foodstuffs, and environmental samples. nih.govnih.govresearchgate.net For instance, a UPLC-MS/MS method was developed for the simultaneous determination of 30 different QACs, including this compound, in human serum and urine. nih.gov This method utilized reversed-phase C8 and C18 columns and was able to achieve very low detection limits. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has also been coupled with MS/MS, offering an alternative separation mechanism where the elution order of BAC homologues is reversed compared to reversed-phase LC. researchgate.net High-resolution mass spectrometry (HRMS) provides another layer of confidence in identification by measuring the exact mass of the analyte, further distinguishing it from isobaric interferences.

Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-C4D)

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and requires minimal solvent consumption. nih.govnifc.gov.vn When coupled with a Capacitively Coupled Contactless Conductivity Detector (C4D), it becomes a robust method for analyzing ionic species like this compound that may lack a strong UV chromophore or are difficult to separate by LC. nifc.gov.vnresearchgate.netnifc.gov.vn CE-C4D is particularly suitable for all charged ions and has been applied in various fields, including food and pharmaceutical analysis. nifc.gov.vnnih.gov

A method for the simultaneous determination of this compound (BAC-C8) and benzyldimethyldodecylammonium chloride (BAC-C12) in disinfectant solutions has been developed using CE-C4D. researchgate.netnifc.gov.vn The optimized conditions for this separation included a fused silica (B1680970) capillary, a background electrolyte solution of 100 mM acetic acid with 30% acetonitrile, and a separation voltage of +15 kV. researchgate.netnifc.gov.vn The C4D detector measures changes in conductivity as the charged analytes pass through the detection window, providing a universal detection method for ionic compounds. nih.govmdpi.com The development of portable, smartphone-based CE-C4D systems highlights the potential for in-situ analysis. mdpi.com

While CE with UV detection is also possible for BACs, CE-C4D offers an alternative that can be advantageous in certain applications, providing good sensitivity and resolution. nih.govnih.gov

Method Development and Validation for Complex Matrices (e.g., Disinfectant Solutions, Food Products, Biological Samples)

Analyzing this compound in complex matrices requires robust method development and thorough validation to ensure accurate and reliable results. pcdn.co The primary challenge is to efficiently extract the analyte from the matrix and remove interfering substances that can suppress or enhance the analytical signal, a phenomenon known as the matrix effect. unige.ch

Disinfectant Solutions: For commercial disinfectant solutions, which are relatively clean matrices, a simple dilution followed by direct analysis via HPLC or CE is often sufficient. nih.govresearchgate.netnifc.gov.vn A study determining BAC-C8 in disinfectants used CE-C4D with hydrodynamic sample injection after dilution. researchgate.netnifc.gov.vn

Food Products: Food matrices like fruits, vegetables, and milk are significantly more complex. unige.chekb.egaesan.gob.es The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, or variations thereof, is widely used. unige.chaesan.gob.es This typically involves an initial extraction with acetonitrile, followed by a partitioning step with salts and a clean-up step using dispersive solid-phase extraction (d-SPE). ekb.eg For example, a method for analyzing QACs in green beans, oranges, and olives used acetonitrile extraction followed by centrifugation and filtration before LC-MS/MS analysis. ekb.eg To compensate for matrix effects in fruits and vegetables, strategies like matrix-matched calibration or the standard addition method are often necessary. unige.ch

Biological Samples: The analysis of this compound in biological samples such as human serum and urine is critical for biomonitoring studies. nih.gov These matrices require extensive sample preparation, typically involving protein precipitation followed by solid-phase extraction (SPE). nih.gov Weak cation-exchange (WCX) cartridges are effective for selectively retaining and concentrating QACs from the sample matrix before elution and analysis by LC-MS/MS. nih.gov Validation for these methods includes assessing recovery, intra-day and inter-day precision, and matrix effects. nih.gov

Environmental Samples: For environmental matrices like wastewater or soil, pre-concentration and clean-up are essential. upb.roplos.org Solid-phase extraction (SPE) with polymeric cartridges is a common technique to extract and concentrate BACs from water samples. upb.ro For soil and sludge, ultrasonic extraction followed by SPE clean-up has been successfully applied before HPLC-MS/MS analysis. plos.org

Validation of these methods is performed according to established guidelines (e.g., SANCO, AOAC), evaluating parameters such as linearity, accuracy, precision (repeatability and reproducibility), selectivity, and limits of detection and quantification. upb.ropcdn.coaesan.gob.es

Determination of Detection and Quantification Limits

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These limits vary significantly depending on the analytical technique and the complexity of the sample matrix.

Mass Spectrometry-Based Methods: LC-MS/MS and UPLC-MS/MS methods provide the lowest (best) detection and quantification limits. For the analysis of this compound (C8-BAC) in human serum and urine, method limits of detection (MLODs) and quantification (MLOQs) have been reported to be as low as 0.002–0.42 ng/mL and 0.006–1.40 ng/mL, respectively. nih.gov In food matrices like fruits and vegetables, LOQs are typically set at or below 0.01 mg/kg, which is a common default maximum residue limit (MRL). ekb.egaesan.gob.es For powdered and liquid infant milk, a hydrophilic interaction liquid chromatography–mass spectrometry (HILIC-MS/MS) method achieved LODs below 1.0 µg/kg and 0.05 µg/L, respectively. researchgate.net

HPLC-UV Methods: HPLC methods with UV detection are generally less sensitive than MS-based methods. For the analysis of BACs in wastewater, LODs of 15-25 µg/L and LOQs of 4.5-7.6 µg/L have been reported for different homologues. upb.ro Another HPLC method for a related compound in disinfectants reported an LOD of 1.6 mg/L. nih.gov

CE-C4D Methods: Capillary electrophoresis with conductivity detection offers intermediate sensitivity. A CE-C4D method for the simultaneous determination of this compound (BAC-C8) and a C12 homologue in disinfectant solutions reported a detection limit of 1.5 mg/L for the C8 compound. researchgate.netnifc.gov.vn A separate CE method with UV detection for a related QAC reported an LOD of 0.2 mg/L. nih.gov

The following table summarizes representative detection and quantification limits for this compound and related compounds using various analytical techniques.

Table 1: Examples of Detection and Quantification Limits for this compound and Related Compounds

| Analytical Technique | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| UPLC-MS/MS | This compound (C8-BAC) | Human Serum & Urine | 0.002–0.42 ng/mL | 0.006–1.40 ng/mL | nih.gov |

| LC-MS/MS | Benzalkonium Chlorides | Fruits & Vegetables | - | 0.01 mg/kg | ekb.eg |

| HPLC-DAD | Benzalkonium Chlorides (C12, C14, C16) | Wastewater | 15-25 µg/L | 4.5-7.6 µg/L | upb.ro |

| CE-C4D | This compound (BAC-C8) | Disinfectant Solution | 1.5 mg/L | - | researchgate.netnifc.gov.vn |

| HILIC-MS/MS | Benzalkonium Chlorides | Powdered Milk | < 1.0 µg/kg | - | researchgate.net |

| HPLC-UV | Benzyldimethyldodecylammonium bromide | Disinfectant | 1.6 mg/L | - | nih.gov |

Regulatory Science and Risk Assessment Methodologies

Methodological Approaches for Hazard Identification and Characterization

The initial step in the risk assessment of benzyldimethyloctylammonium (B12820366) chloride involves comprehensive hazard identification and characterization. This process relies on a variety of data sources and standardized testing protocols to determine the intrinsic hazardous properties of the compound.

Methodological approaches include:

GHS Classification: The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Benzyldimethyloctylammonium chloride is classified under several hazard categories. According to available Safety Data Sheets (SDS), it is recognized as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is very toxic to aquatic life. echemi.comnih.govcpachem.com

Toxicological Studies: Acute toxicity data is a cornerstone of hazard characterization. For this compound, studies determine lethal dose values (LD50) for different exposure routes, such as oral and dermal. cpachem.com While comprehensive data on this specific QAC may be limited, information is often extrapolated from studies on structurally similar QACs, like benzalkonium chlorides (BACs). nih.gov These studies investigate a range of toxicological endpoints, including skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity. cpachem.comnih.govscbt.com

Physicochemical Properties Analysis: Understanding the chemical and physical properties, such as molecular weight, water solubility, and stability, is crucial for predicting the compound's behavior and potential for exposure. sigmaaldrich.comfda.gov

In Silico and In Vitro Methods: Computational toxicology and in vitro testing are increasingly used to predict toxicity and reduce reliance on animal testing. These methods can screen for potential hazards and help prioritize substances for further in-depth testing.

Interactive Table: GHS Hazard Classification for this compound

Below is an interactive table summarizing the GHS hazard classifications. Use the filter to search for specific hazard statements or categories.

| Hazard Class | Hazard Category | Hazard Statement Code | Hazard Statement |

|---|---|---|---|

| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312 | Harmful in contact with skin |

| Skin Corrosion/Irritation | Sub-category 1B | H314 | Causes severe skin burns and eye damage |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400 | Very toxic to aquatic life |

Frameworks for Environmental Risk Assessment of Quaternary Ammonium (B1175870) Compounds

The widespread use of QACs in disinfectants and cleaning agents necessitates robust environmental risk assessment (ERA) frameworks to evaluate their potential impact on ecosystems. nih.gov

Key components of these frameworks include:

Exposure Characterization: This involves modeling and measuring the predicted environmental concentration (PEC) of the compound in various environmental compartments, such as surface water, sediment, and soil. nih.gov Studies have screened for QACs like benzalkonium chlorides in wastewater effluents and rivers to determine their environmental occurrence. researchgate.netnih.gov

Effects Characterization: This step determines the predicted no-effect concentration (PNEC), which is the concentration below which adverse effects on aquatic organisms are not expected. nih.gov This is derived from ecotoxicological studies on representative aquatic organisms (e.g., algae, daphnia, fish). nih.govnews-medical.net

Risk Characterization: The risk is characterized by comparing the PEC with the PNEC. A PEC/PNEC ratio greater than 1 suggests a potential risk to the environment, indicating that further investigation or risk management measures may be necessary. researchgate.netnih.gov Studies have shown that for some rivers, this ratio can exceed 1, particularly in areas with high particulate matter, suggesting a potential risk to sensitive aquatic life. nih.gov

Fate and Transport Analysis: The cationic and surface-active nature of QACs influences their environmental behavior. nih.gov They have a strong tendency to adsorb to sludge and sediments, which can reduce their bioavailability in the water column but lead to accumulation in these matrices. turi.org While they are considered readily biodegradable, their persistence in indoor environments is a growing concern. turi.orgacs.org

Integration of Research Findings into Regulatory Decision-Making Processes

Scientific research on the safety and efficacy of antimicrobial compounds is fundamental to the decisions made by regulatory agencies worldwide, such as the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA). turi.orgtandfonline.com

The integration process involves several mechanisms:

Registration and Review: Manufacturers are required to submit robust databases of high-quality toxicology and environmental fate studies to support the registration of antimicrobial active ingredients. turi.org These studies must typically follow established guidelines from organizations like the OECD or EPA. turi.org The EPA conducts periodic registration reviews for chemicals, re-evaluating their safety based on the latest scientific data. turi.org

Regulatory Frameworks: In the United States, the regulatory authority for a QAC depends on its intended use. acs.orgfda.gov For instance, QACs used as antimicrobial pesticides in disinfectants are regulated by the EPA, while those used as antiseptics in personal care products fall under the FDA's jurisdiction. tandfonline.comfda.gov This can lead to different levels of scrutiny for the same compound depending on its application. acs.org

Development of Guidance: Regulatory authorities issue guidance documents and directives to inform industry practices and ensure the appropriate use of antimicrobial products. nih.gov This includes labeling requirements that communicate hazards and proper handling procedures to users. fda.gov

Collaborative Efforts: There are ongoing collaborations between regulatory agencies, academic institutions, and industry to address gaps in knowledge and refine risk assessment methodologies. nih.govfda.gov These partnerships aim to develop and validate new alternative methods (NAMs) to traditional animal testing and to ensure that regulatory decisions are based on the most current scientific understanding. fda.gov

Emerging Trends and Challenges in Regulatory Science for Novel Antimicrobials

The regulatory landscape for antimicrobials is continually evolving, driven by scientific advancements and public health needs.

Emerging trends and challenges include:

Antimicrobial Resistance (AMR): The rise of AMR is a significant public health threat. There is evidence that some bacterial genes can confer reduced susceptibility to QACs, and these genes can be transferred between bacteria, often alongside other antibiotic resistance genes. acs.orgnih.gov This has led to increased scrutiny of the widespread use of QACs and a call for stewardship to preserve their effectiveness. acs.org

Need for Novel Agents and Regulatory Pathways: The threat of AMR highlights the urgent need for new antimicrobial drugs. nih.gov Regulatory agencies like the FDA and EMA are developing more flexible and streamlined pathways to facilitate the development and approval of innovative antimicrobials that target resistant pathogens, sometimes based on limited clinical data for unmet medical needs. oup.comnih.gov

Assessment of Chemical Mixtures: Humans and the environment are often exposed to mixtures of QACs from multiple sources. However, regulatory risk assessments have traditionally focused on single substances. acs.orgacs.org There is a growing need for methodologies that can adequately assess the cumulative risks from combined exposures. nih.gov

Data Gaps for a Diverse Chemical Class: QACs represent a vast and structurally diverse class of chemicals. acs.orgacs.org A significant challenge for regulators is the lack of comprehensive exposure and toxicity data for the majority of these compounds, which hampers thorough risk assessment. acs.orgacs.org This has led to calls for improved methods of grouping QACs for assessment and for generating more data on their potential health and environmental impacts. acs.org

Q & A

Basic Research Questions

Q. How can researchers detect and quantify BAC-C8 in complex biological matrices like milk?

- Methodology : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate BAC-C8 from lipids and proteins. Optimize HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile/ammonium acetate buffer (pH 4.5) for separation. Validate the method via spike-recovery tests (70–120% recovery) and limit of quantification (LOQ < 10 µg/L) .

- Key Considerations : Matrix effects (e.g., ion suppression in mass spectrometry) require internal standardization (e.g., deuterated analogues) for accuracy .

Q. What stability precautions are critical for handling BAC-C8 in laboratory settings?

- Methodology : Store BAC-C8 in amber glassware at 2–8°C to prevent photodegradation and hydrolysis. Monitor stability via periodic HPLC analysis (retention time shifts >5% indicate degradation). Avoid prolonged exposure to alkaline conditions (pH > 9) to minimize quaternary ammonium bond cleavage .

Q. How should analytical methods for BAC-C8 comply with pharmacopeial standards?

- Methodology : Align with USP <1225> or European Pharmacopoeia 2.2.46 guidelines. Include specificity tests against homologs (e.g., BAC-C10, BAC-C12) and validation of linearity (R² > 0.995), precision (%RSD < 5%), and robustness (column temperature ±2°C tolerance) .

Advanced Research Questions

Q. How does the alkyl chain length of BAC homologs influence antimicrobial efficacy?

- Experimental Design : Compare minimum inhibitory concentrations (MICs) of BAC-C8, BAC-C12, and BAC-C16 against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution assays (CLSI M07-A10) and assess membrane disruption via fluorescence anisotropy with diphenylhexatriene (DPH) probes .

- Findings : Longer alkyl chains (C12–C18) enhance lipid bilayer penetration but reduce solubility, creating a trade-off in efficacy .

Q. How can researchers resolve cross-reactivity in multi-residue analysis of QACs?

- Methodology : Employ UPLC-MS/MS with a gradient elution program (e.g., 0.1% formic acid in water/acetonitrile) and multiple reaction monitoring (MRM). Differentiate BAC-C8 (m/z 304 → 212) from BAC-C10 (m/z 332 → 212) using distinct precursor ions .

- Challenges : Isocratic elution risks co-elution; optimize column temperature (40°C) to improve peak separation .

Q. What mechanisms underlie BAC-C8’s interaction with bacterial membranes?

- Methodology : Use transmission electron microscopy (TEM) to visualize membrane lysis in treated bacteria. Complement with zeta potential measurements to correlate cationic charge density (BAC-C8: +1) with adsorption kinetics .

- Advanced Techniques : Fluorescence quenching assays with Laurdan probes quantify membrane fluidity changes .

Q. How can environmental persistence of BAC-C8 be assessed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.